molecular formula C26H18N4O2S B054717 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide CAS No. 118315-13-2

2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide

Cat. No. B054717
M. Wt: 450.5 g/mol
InChI Key: BGOWFIJRIJEOHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide, also known as CPTH2, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. CPTH2 has been shown to inhibit histone acetyltransferase activity and has been studied for its potential use in cancer therapy and neurodegenerative diseases.

Mechanism Of Action

2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide inhibits histone acetyltransferase activity by binding to the active site of the enzyme. This results in decreased acetylation of histones, which can lead to changes in gene expression and ultimately cell death in cancer cells. In neurodegenerative diseases, 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide may also have a neuroprotective effect by reducing inflammation and oxidative stress.

Biochemical And Physiological Effects

2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide induces apoptosis, or programmed cell death, by activating caspase enzymes. 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide has been shown to reduce inflammation and oxidative stress in neurodegenerative diseases, which may have a neuroprotective effect.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide in lab experiments is its high potency and specificity for histone acetyltransferase inhibition. This allows for precise targeting of the enzyme and reduces the likelihood of off-target effects. However, one limitation of using 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several potential future directions for research on 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide. One area of interest is the development of more potent and selective inhibitors of histone acetyltransferases, which may have increased efficacy in cancer therapy and neurodegenerative diseases. Another area of interest is the use of 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide in combination with other drugs, such as immune checkpoint inhibitors, to enhance the immune response against cancer cells. Finally, the potential use of 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide in other diseases, such as autoimmune disorders, may also be explored.

Synthesis Methods

The synthesis of 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide has been described in several research articles. One of the most common methods involves the reaction of 2-cyano-3-bromo-3-oxo-N-phenylpropanamide with 1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazole in the presence of a base such as potassium carbonate. The resulting product is purified using column chromatography to obtain 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide in high yield and purity.

Scientific Research Applications

2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide has been extensively studied for its potential therapeutic applications. In cancer research, 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide has been shown to inhibit the growth of several cancer cell lines, including breast, colon, and prostate cancer cells. 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide has also been shown to enhance the effectiveness of chemotherapy drugs, such as cisplatin, in killing cancer cells. In addition, 2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide has been studied for its potential use in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit histone acetyltransferase activity, which has been implicated in the development of these diseases.

properties

CAS RN

118315-13-2

Product Name

2-Cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide

Molecular Formula

C26H18N4O2S

Molecular Weight

450.5 g/mol

IUPAC Name

2-cyano-3-oxo-N-phenyl-3-(1-phenyl-4H-thiochromeno[4,3-c]pyrazol-3-yl)propanamide

InChI

InChI=1S/C26H18N4O2S/c27-15-20(26(32)28-17-9-3-1-4-10-17)25(31)23-21-16-33-22-14-8-7-13-19(22)24(21)30(29-23)18-11-5-2-6-12-18/h1-14,20H,16H2,(H,28,32)

InChI Key

BGOWFIJRIJEOHH-UHFFFAOYSA-N

SMILES

C1C2=C(C3=CC=CC=C3S1)N(N=C2C(=O)C(C#N)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1C2=C(C3=CC=CC=C3S1)N(N=C2C(=O)C(C#N)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5

synonyms

2-CBPPOP
2-cyano-3-(1,4-dihydro-1-phenyl-(1)-benzothiopyrano(4,3-c)pyrazol-3-yl)-3-oxo-N-phenylpropanamide

Origin of Product

United States

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